3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)thietane 1,1-dioxide
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Overview
Description
tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a pyrazole ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) may be employed.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would modify the functional groups present on the molecule .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing biaryl systems and other intricate structures .
Biology and Medicine: The compound’s unique structure allows it to be explored for potential biological activity. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its pyrazole ring, which is a common pharmacophore in medicinal chemistry .
Industry: In the industrial sector, this compound can be utilized in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism by which tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, the pyrazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The dioxaborolane group can facilitate the formation of boron-containing compounds, which are known to have unique biological properties .
Comparison with Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
Uniqueness: What sets tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate apart is its combination of a pyrazole ring and a dioxaborolane group within an azetidine framework. This unique structure provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H21BN2O4S |
---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thietane 1,1-dioxide |
InChI |
InChI=1S/C13H21BN2O4S/c1-12(2)13(3,4)20-14(19-12)11-5-15-16(7-11)6-10-8-21(17,18)9-10/h5,7,10H,6,8-9H2,1-4H3 |
InChI Key |
PCUBDNMZWBHRTO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CS(=O)(=O)C3 |
Origin of Product |
United States |
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